molecular formula C12H12O2 B15096203 (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid CAS No. 27655-93-2

(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid

Cat. No.: B15096203
CAS No.: 27655-93-2
M. Wt: 188.22 g/mol
InChI Key: NWKUGDBRICNTTN-XBLVEGMJSA-N
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Description

(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid can be achieved through several synthetic routes. One common method involves the use of a biocatalytic reaction mixture, where enzymes such as lipoxygenase and hydroperoxide lyase catalyze the oxidation of fatty acids to produce the desired compound . The reaction conditions typically include the use of hydrophobic adsorbents to separate the product from the reaction mixture, with ethanol being a preferred solvent for purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the conjugated diene structure into saturated or partially saturated compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or disrupting cellular membranes. The compound’s ability to produce oxidative stress and inhibit antioxidant enzyme activity suggests its potential as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity compared to other similar compounds.

Biological Activity

(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid, a compound with a conjugated diene structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14O2C_{13}H_{14}O_2, with a molecular weight of approximately 214.25 g/mol. The compound features both a methyl group and a phenyl group attached to a penta-2,4-dienoic acid backbone, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that derivatives of this compound may exhibit various biological activities, including:

  • Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways.
  • Antimicrobial Activity : Preliminary investigations indicate potential efficacy against certain bacterial strains.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The conjugated diene system allows for interactions with various enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential binding to specific receptors may alter cellular signaling pathways.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryModulates inflammatory cytokine production
AntimicrobialExhibits activity against Gram-positive bacteria

Case Study: Antioxidant Activity

A study conducted by Catanzaro et al. (2020) demonstrated that compounds with similar structures to this compound significantly upregulated antioxidant enzymes such as HO-1 in human cell lines. This suggests that the compound may enhance cellular defenses against oxidative stress.

Case Study: Anti-inflammatory Effects

In another investigation, the compound was tested for its effects on inflammatory markers in vitro. Results indicated a reduction in the expression of pro-inflammatory cytokines when treated with this compound derivatives, highlighting its potential therapeutic applications in inflammatory diseases.

Properties

CAS No.

27655-93-2

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C12H12O2/c1-10(7-8-12(13)14)9-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/b8-7+,10-9+

InChI Key

NWKUGDBRICNTTN-XBLVEGMJSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/C(=O)O

Canonical SMILES

CC(=CC1=CC=CC=C1)C=CC(=O)O

Origin of Product

United States

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